Carbamothioic acid, methyl-1-naphthalenyl-, O-2-naphthalenyl ester
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Overview
Description
o-(2-Naphthyl) methyl(1-naphthyl)thiocarbamate: is a synthetic thiocarbamate compound known for its antifungal properties. It is commonly used in various medicinal and industrial applications due to its effectiveness in inhibiting fungal growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-(2-Naphthyl) methyl(1-naphthyl)thiocarbamate typically involves the reaction of 2-naphthol with thiophosgene to form a monosubstituted thiophosgene product. This intermediate is then reacted with N-methyl-1-naphthylamine to yield the desired thiocarbamate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: o-(2-Naphthyl) methyl(1-naphthyl)thiocarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbamate group to thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiocarbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiocarbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, o-(2-Naphthyl) methyl(1-naphthyl)thiocarbamate is used as a reagent in organic synthesis, particularly in the formation of other thiocarbamate derivatives .
Biology and Medicine: The compound is widely used as an antifungal agent in the treatment of skin infections such as athlete’s foot, jock itch, and ringworm. It works by inhibiting the growth of dermatophytes and other fungi .
Industry: In industrial applications, it is used in the formulation of antifungal creams, powders, and sprays. It is also employed in the preservation of materials susceptible to fungal contamination .
Mechanism of Action
The exact mechanism of action of o-(2-Naphthyl) methyl(1-naphthyl)thiocarbamate is not entirely understood. it is believed to inhibit squalene epoxidase, an enzyme crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol synthesis, the compound compromises the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
Tolnaftate: Another thiocarbamate antifungal agent with a similar mechanism of action.
Liranaftate: A related compound used for similar antifungal purposes.
Uniqueness: o-(2-Naphthyl) methyl(1-naphthyl)thiocarbamate is unique in its dual naphthyl structure, which may contribute to its specific binding affinity and effectiveness against a broader range of fungal species compared to other thiocarbamates .
Properties
CAS No. |
1049-15-6 |
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Molecular Formula |
C22H17NOS |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
O-naphthalen-2-yl N-methyl-N-naphthalen-1-ylcarbamothioate |
InChI |
InChI=1S/C22H17NOS/c1-23(21-12-6-10-17-8-4-5-11-20(17)21)22(25)24-19-14-13-16-7-2-3-9-18(16)15-19/h2-15H,1H3 |
InChI Key |
ULKCSVORYFKCRE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC2=CC=CC=C21)C(=S)OC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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